molecular formula C7H4N4 B1315951 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile CAS No. 245325-34-2

1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile

カタログ番号: B1315951
CAS番号: 245325-34-2
分子量: 144.13 g/mol
InChIキー: VEZNENZOHDDKQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Significance of Fused Pyridine (B92270) Heterocycles in Medicinal Chemistry

Fused pyridine heterocycles are of paramount importance in medicinal chemistry due to their widespread presence in biologically active compounds and approved pharmaceuticals. rospatent.gov.ru The pyridine ring, a six-membered nitrogen-containing heterocycle, is a key pharmacophore that can significantly influence a molecule's physicochemical properties, such as solubility and bioavailability. rospatent.gov.ru Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for binding to biological receptors. rospatent.gov.ru

When fused with other heterocyclic rings, like pyrazole (B372694), the resulting bicyclic structures exhibit enhanced chemical stability and distinct electronic properties. This fusion creates a more rigid and planar structure that can interact more efficiently with biological targets, often leading to improved biological activity compared to their non-fused counterparts. Consequently, these scaffolds are integral to the design of functional materials and are continuously explored for developing treatments for a multitude of diseases, including cancer and viral infections. google.comgoogle.com

Overview of the 1H-Pyrazolo[3,4-c]pyridine System in Academic Studies

The 1H-Pyrazolo[3,4-c]pyridine core has garnered considerable attention in academic and industrial research, particularly within the realm of fragment-based drug discovery (FBDD). jst.go.jppatentbuddy.com FBDD involves identifying small, low-affinity molecules (fragments) that bind to a biological target and then elaborating or combining them to create more potent lead compounds. jst.go.jp The 1H-Pyrazolo[3,4-c]pyridine scaffold is an attractive starting point for FBDD because it provides multiple vectors for chemical modification, allowing for the systematic exploration of the chemical space around a target protein. jst.go.jppatentbuddy.com

Researchers have developed various synthetic strategies to access and functionalize the 1H-Pyrazolo[3,4-c]pyridine core. These methods often involve the construction of one ring onto the other pre-existing ring system. patentbuddy.com Studies have demonstrated selective functionalization at different positions of the scaffold (N-1, N-2, C-3, C-5, and C-7) through techniques like N-alkylation, Suzuki–Miyaura cross-coupling, and Buchwald–Hartwig amination, showcasing the scaffold's versatility for creating diverse molecular libraries. jst.go.jppatentbuddy.com The structural similarity of this system to purine (B94841) has driven its investigation against a range of biological targets, including G-protein coupled receptors (GPCRs). jst.go.jpsci-hub.st

Research Focus on 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile and its Derivatives

Within the broader class of pyrazolopyridines, This compound has been identified as a particularly valuable synthetic intermediate and a core component of several biologically active molecules. The carbonitrile group (-CN) is a versatile functional group that can be converted into other functionalities, such as carboxamides or tetrazoles, which are often found in potent drug candidates.

A prime example of its significance is its role as a key intermediate in the synthesis of Apixaban, a potent and selective inhibitor of blood coagulation Factor Xa. Synthetic routes have been developed where derivatives of this compound are constructed and subsequently elaborated to form the final drug substance. google.com For instance, compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carbonitrile have been synthesized as direct precursors to Apixaban. rospatent.gov.rugoogle.comgoogle.com

The broader pyrazolo[3,4-c]pyridine class, including derivatives of the 3-carbonitrile, has been investigated for various biological activities beyond anticoagulation, such as anti-inflammatory, antimicrobial, and anticancer effects. The specific structural arrangement of these compounds allows them to interact with various biological targets, making them a continuing focus of research in medicinal chemistry.

Featured Compounds

Compound NameClassResearch Context
This compoundPyrazolo[3,4-c]pyridineCore scaffold and synthetic intermediate. jst.go.jp
5-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carbonitrilePyrazolo[3,4-c]pyridineA halogenated derivative for further synthesis. jst.go.jp
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carbonitrileTetrahydro-1H-pyrazolo[3,4-c]pyridineIntermediate in the synthesis of Apixaban. google.comgoogle.com
1-(4-methoxyphenyl)-6-(4-(1-((methylamino)methyl)cyclopropyl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carbonitrileTetrahydro-1H-pyrazolo[3,4-c]pyridineInvestigated for potential biological activities.
ApixabanTetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamideA potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-5-1-2-9-4-7(5)11-10-6/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNENZOHDDKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571877
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245325-34-2
Record name 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Pyrazolo 3,4 C Pyridine 3 Carbonitrile and Analogous Structures

Strategies for Constructing the 1H-Pyrazolo[3,4-c]pyridine Ring System

The assembly of the pyrazolopyridine core is fundamentally a process of ring annulation, where one heterocyclic ring is constructed upon the other. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

A prevalent strategy for synthesizing pyrazolopyridines involves constructing the pyridine (B92270) ring from a suitably substituted pyrazole (B372694) precursor. chim.it For many pyrazolopyridine isomers, such as the well-studied pyrazolo[3,4-b]pyridines, this typically involves the reaction of a 3-aminopyrazole (B16455) or 5-aminopyrazole, acting as a 1,3-dinucleophile, with a 1,3-bielectrophilic three-carbon unit. nih.govmdpi.com These electrophilic partners can include α,β-unsaturated ketones, 1,3-dicarbonyl compounds, or their equivalents. nih.govmdpi.com

The reaction generally proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazolopyridine system. nih.gov For the specific synthesis of the 1H-pyrazolo[3,4-c]pyridine isomer via this route, a 4-aminopyrazole derivative would be the required starting material to ensure the correct annulation pattern.

A classic example of this approach for an analogous isomer is the Gould-Jacobs reaction, where a 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate. nih.gov This sequence involves an initial nucleophilic attack by the amino group, followed by thermal cyclization and subsequent chemical modification to afford the target scaffold. nih.gov

Table 1: Examples of 1,3-Bielectrophiles for Pyridine Ring Formation on Pyrazoles (Analogous Systems)

1,3-Bielectrophile TypeStarting MaterialsKey Reaction TypeResulting Scaffold (Isomer)Reference
1,3-Dicarbonyl Compound5-Aminopyrazole + 1,1,1-Trifluoropentane-2,4-dioneCondensationPyrazolo[3,4-b]pyridine nih.govmdpi.com
α,β-Unsaturated Ketone5-Aminopyrazole + ChalconeMichael Addition / CondensationPyrazolo[3,4-b]pyridine nih.gov
Malonate Derivative3-Aminopyrazole + Diethyl 2-(ethoxymethylene)malonateGould-Jacobs ReactionPyrazolo[3,4-b]pyridine nih.gov

An alternative and highly regioselective approach involves the annulation of the pyrazole ring onto a functionalized pyridine backbone. This strategy is particularly effective for achieving the specific 1H-pyrazolo[3,4-c]pyridine isomer. A recently developed method utilizes an adaptation of the classical Huisgen indazole synthesis. rsc.org

Another approach for analogous isomers involves the cyclization of pyridine N-oxide tosylhydrazones. This method proceeds under mild conditions and avoids the need for a pre-installed leaving group on the pyridine ring, instead activating the ring for nucleophilic attack via the N-oxide. nih.gov

Targeted Synthesis of 3-Carbonitrile Derivatives

Direct synthesis of 1H-pyrazolo[3,4-c]pyridine-3-carbonitrile is not commonly reported; however, its synthesis can be achieved through the strategic functionalization of the pre-formed heterocyclic core. A viable and modern approach involves a two-step sequence starting from an N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine, synthesized as described in section 2.1.2.

The first step is a regioselective iridium-catalyzed C-H borylation. researchgate.netrsc.org This reaction selectively installs a boronate ester group, such as a pinacol (B44631) boronate (Bpin), at the C-3 position of the pyrazolo[3,4-c]pyridine ring. researchgate.net This transformation takes advantage of the inherent reactivity of the C-3 position and provides a key intermediate for introducing the carbonitrile.

The second step is the conversion of the C-3 boronate ester into the desired nitrile. This can be accomplished through various transition-metal-catalyzed cyanation reactions. A general and effective method is the copper-mediated cyanation of arylboronic acids or their esters. acs.orgnih.gov This transformation can be achieved using various copper salts (e.g., Cu(NO₃)₂, Cu(OAc)₂) and a cyanide source like zinc cyanide (Zn(CN)₂). acs.orgnih.gov This sequence of borylation followed by cyanation represents a powerful method for accessing the title compound. acs.org Alternatively, if a 3-halo-pyrazolopyridine intermediate were available, palladium- or nickel-catalyzed cyanation using reagents like K₄[Fe(CN)₆] or Zn(CN)₂ could be employed. researchgate.netorganic-chemistry.org

Table 2: Representative Conditions for Cyanation of Aryl Boronates

Catalyst/MediatorCyanide SourceBase/AdditiveSolventReference
Cu(NO₃)₂Zn(CN)₂CsFMeOH/H₂O nih.gov
[Rh(Cl)(cod)]₂Dimethylmalononitrile (DMMN)-Toluene nih.gov
Cu(OTf)₂ / Ag₂CO₃DDQK₂CO₃DMF nih.gov

Multi-component Reactions in 1H-Pyrazolo[3,4-c]pyridine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. chemmethod.com Several MCRs have been developed for the synthesis of pyrazolopyridine derivatives, particularly the pyrazolo[3,4-b]pyridine and related pyrazoloquinoline isomers. longdom.orgresearchgate.net

A common MCR strategy involves the condensation of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (such as a 1,3-dicarbonyl or a β-ketoester). researchgate.netbeilstein-journals.org For instance, a three-component reaction of 5-aminopyrazoles, arylaldehydes, and a carbonyl compound can generate the 1,3-CCC-biselectrophile in situ, which then reacts with the aminopyrazole to build the pyridine ring. nih.govmdpi.com Four-component reactions, which may also include ethyl cyanoacetate, have been devised for the synthesis of pyrazolo[3,4-b]pyridine derivatives in environmentally friendly solvents like water. longdom.orgpreprints.org

While these MCRs provide rapid access to the pyrazolopyridine scaffold, they often lead to the pyrazolo[3,4-b] isomer due to the common use of 5-aminopyrazoles. The application of MCRs for the specific and high-yielding synthesis of the 1H-pyrazolo[3,4-c]pyridine isomer is less established and would require careful selection of a 4-aminopyrazole precursor and optimization to control the regiochemical outcome.

Regioselectivity and Stereochemical Control in Synthetic Routes

Regioselectivity is a paramount concern in the synthesis of pyrazolopyridines, as five different isomers can result from the fusion of a pyrazole and a pyridine ring. nih.gov Stereochemical control is generally not a factor in the synthesis of the final aromatic ring system itself.

When forming the pyridine ring onto a pyrazole (Section 2.1.1), the regiochemical outcome is determined by two factors: the substitution pattern of the aminopyrazole and the nature of the 1,3-bielectrophile. Using a 3-aminopyrazole versus a 5-aminopyrazole leads to different isomers. If the 1,3-bielectrophile is unsymmetrical (e.g., an unsymmetrical 1,3-diketone), a mixture of regioisomers can form. nih.gov The reaction outcome in such cases depends on the relative electrophilicity of the two carbonyl groups; a significant difference in reactivity can lead to high regioselectivity. nih.govmdpi.com

Conversely, the strategy of forming the pyrazole ring onto a pre-existing pyridine (Section 2.1.2) offers superior regiochemical control. The substitution pattern of the pyridine starting material dictates the fusion site unambiguously. For the synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold, starting from a 3-amino-4-substituted pyridine ensures that the pyrazole ring annulation occurs across the C3-C4 bond, leading exclusively to the desired isomer. rsc.orgresearchgate.net This inherent control makes it the preferred strategy when a specific isomer is the target.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yields, minimizing reaction times, and ensuring the scalability of synthetic protocols. For the synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, significant optimization has been reported. rsc.org In the Huisgen-type synthesis, the introduction of dichloroethane (DCE) as a co-solvent was found to enhance the scalability of the reaction and facilitate the isolation of the acetylated intermediate without the need for purification. rsc.org

The use of microwave irradiation is another common optimization technique that can dramatically reduce reaction times and often improve yields. In the synthesis of analogous, fully substituted pyrazolo[3,4-b]pyridines, microwave-assisted reactions allowed for the preparation of products in good yields with short reaction times. acs.org

Structural and Chemical Reactivity Studies of 1h Pyrazolo 3,4 C Pyridine 3 Carbonitrile

Analysis of Tautomeric Forms and Energetic Preferences

Fused pyrazole (B372694) systems can exist in different tautomeric forms depending on the position of the hydrogen atom on the pyrazole ring's nitrogen atoms. For the parent pyrazolo[3,4-c]pyridine, two primary tautomers are possible: the 1H- and the 2H-tautomer.

Computational and experimental studies on related pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridine, have shown that the 1H-tautomer is considerably more stable than the 2H-isomer. researchgate.netmdpi.com This energetic preference is also observed in the pyrazolo[3,4-c]pyridine system, where the 1H-tautomer is considered the more thermodynamically stable form. rsc.org This stability influences synthetic strategies and the predominant form of the molecule in chemical reactions and biological systems. Quantum-chemical calculations, often employing methods like Density Functional Theory (DFT), are frequently used to determine the relative stability of tautomeric structures. researchgate.net

Table 1: Tautomeric Forms of Pyrazolo[3,4-c]pyridine

Tautomer Name Structure General Stability
1H-Pyrazolo[3,4-c]pyridine 1H-Tautomer More stable
2H-Pyrazolo[3,4-c]pyridine 2H-Tautomer Less stable

Note: Structures are illustrative representations of the core ring system.

Reactivity of the Carbonitrile Functional Group at C-3

The carbonitrile (cyano) group at the C-3 position is a versatile functional handle for chemical modification. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for a range of chemical transformations.

Common reactions involving the nitrile group include:

Reduction: The carbonitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride. It can also be partially reduced to an aldehyde (-CHO) under specific conditions, such as with Raney nickel and formic acid, a transformation demonstrated on related 5-amino-1-methyl(phenyl)-1H-pyrazole-4-carbonitrile systems. mdpi.com

Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile group into a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH).

Nucleophilic Addition: The nitrile group can react with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis. Furthermore, nucleophiles like hydrazine (B178648) can add to the cyano function to generate an amidrazone moiety, which can be utilized in subsequent intramolecular cyclization reactions. cdnsciencepub.com

These transformations of the C-3 carbonitrile group are crucial for converting it into other functional groups, thereby expanding the molecular diversity of the 1H-pyrazolo[3,4-c]pyridine scaffold.

Chemical Transformations and Derivatization Strategies

The 1H-pyrazolo[3,4-c]pyridine core is amenable to a variety of chemical transformations, allowing for systematic structural modifications at multiple positions. A "vectorial functionalization" approach enables the selective elaboration of the molecule along different growth vectors, which is particularly useful in fragment-based drug discovery. rsc.orgrsc.org

Key derivatization strategies include:

Functionalization at C-3: The C-3 position can be functionalized through a tandem borylation and Suzuki-Miyaura cross-coupling reaction. rsc.org This allows for the introduction of various aryl and heteroaryl substituents.

Functionalization at C-5: Starting from 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, the C-5 position can be modified via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a key method for introducing amine substituents at this position. rsc.org

Functionalization at C-7: The C-7 position can be selectively metalated using reagents like TMPMgCl·LiCl. The resulting intermediate can then react with various electrophiles or undergo transmetalation to a zinc species for subsequent Negishi cross-coupling reactions. rsc.org

These methods provide a robust toolkit for synthesizing a diverse library of 1H-pyrazolo[3,4-c]pyridine derivatives with tailored substituents at specific positions around the core.

Table 2: Summary of Derivatization Strategies

Position Key Reaction Type of Substituent Introduced
C-3 Tandem Borylation / Suzuki-Miyaura Coupling (Hetero)aryl groups
C-5 Buchwald-Hartwig Amination Aryl and alkyl amines

Structural Modifications and Substituent Effects on the 1H-Pyrazolo[3,4-c]pyridine Core

The synthetic strategies outlined above facilitate the introduction of a wide array of substituents onto the pyrazolo[3,4-c]pyridine core.

Heterocyclic Substituents: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are highly effective for installing heterocyclic rings at various positions. rsc.orgnih.gov This is a common strategy for exploring structure-activity relationships, as different heterocycles can engage in varied interactions (e.g., hydrogen bonding, π-stacking) with biological targets.

Aliphatic Substituents: While cross-coupling reactions are primarily used for aryl and vinyl groups, modifications of functional groups can introduce aliphatic chains. For example, the C-5 amino group introduced via Buchwald-Hartwig amination can be further alkylated. Additionally, functionalization at the pyrazole nitrogen atoms (N-1 or N-2) through alkylation reactions is a common method for introducing aliphatic diversity. rsc.org

The introduction of substituents significantly alters the electronic and steric properties of the 1H-pyrazolo[3,4-c]pyridine ring system, which in turn influences its chemical reactivity and biological activity.

Electronic Effects: The electronic nature of a substituent—whether it is electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -NO₂, -CF₃)—profoundly impacts the electron density distribution within the heterocyclic core. rsc.org Electron-donating groups increase the electron density, which can enhance the nucleophilicity of the ring system and affect the pKa of the nitrogen atoms. Conversely, electron-withdrawing groups decrease electron density, making the ring more susceptible to nucleophilic attack and influencing the strength of hydrogen bonds. rsc.org These electronic perturbations are critical for modulating a molecule's interaction with protein targets.

Steric Effects: The size and shape of substituents introduce steric hindrance, which can control the regioselectivity of reactions and influence the binding conformation of the molecule within a protein's active site. researchgate.net Bulky groups can restrict bond rotation and lock the molecule into a specific orientation, which may be favorable or unfavorable for biological activity.

Studies on related pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors illustrate the impact of substituent modifications. The introduction of different patterns of fluorine atoms (an electron-withdrawing group) on a phenyl ring attached to the core resulted in significant variations in inhibitory potency, demonstrating the sensitivity of biological activity to subtle electronic changes. nih.gov

Table 3: Structure-Activity Relationship (SAR) of Substituted Pyrazolo[3,4-b]pyridine Analogs as TRKA Inhibitors nih.gov

Compound ID R Group (Substitution on Phenyl Ring) TRKA IC₅₀ (μM)
A01 3-fluorophenyl 0.293
A03 3-chlorophenyl >10
A04 3-bromophenyl >10
A07 2-fluorophenyl 0.896
A11 2,5-difluorophenyl 0.285

This table serves as an illustrative example from a related pyrazolopyridine scaffold to demonstrate the impact of substituent effects.

Computational Chemistry and Theoretical Investigations of 1h Pyrazolo 3,4 C Pyridine 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

While specific Density Functional Theory (DFT) studies focusing exclusively on 1H-pyrazolo[3,4-c]pyridine-3-carbonitrile are not extensively detailed in the available literature, the application of this method to the broader pyrazolopyridine class of compounds provides a clear framework for understanding its electronic properties and reactivity. acs.org DFT calculations are a powerful quantum mechanical tool used to investigate molecular geometry, electronic distribution, and other key chemical descriptors.

A theoretical DFT analysis of the 1H-pyrazolo[3,4-c]pyridine scaffold would typically be performed to optimize the molecule's geometry and calculate fundamental electronic parameters. These calculations illuminate the molecule's reactivity and potential interaction sites. Key parameters derived from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Furthermore, DFT is employed to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the 1H-pyrazolo[3,4-c]pyridine scaffold, the nitrogen atoms of both the pyrazole (B372694) and pyridine (B92270) rings are expected to be electron-rich regions, making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom on the pyrazole's nitrogen (N-H) would represent an electron-poor, or positive, region. The introduction of a carbonitrile (-CN) group at the 3-position would significantly influence this electronic landscape by acting as a strong electron-withdrawing group.

Table 1: Representative Theoretical Parameters from DFT Calculations for a Heterocyclic Scaffold This table is illustrative of the data that would be generated from a DFT study.

Parameter Description Theoretical Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron; localized on electron-rich areas.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron; localized on electron-poor areas.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO. A key indicator of molecular stability and chemical reactivity.
Dipole Moment (µ) A measure of the overall polarity of the molecule. Influences solubility and non-bonding interactions with biological targets.

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

Molecular Modeling and Dynamics Simulations of the 1H-Pyrazolo[3,4-c]pyridine Scaffold

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For the 1H-pyrazolo[3,4-c]pyridine scaffold, modeling is crucial for understanding its three-dimensional structure and conformational possibilities, which are essential for its interaction with biological targets. researchgate.net The planar and rigid nature of the fused ring system provides a stable core that can be systematically functionalized along different vectors to optimize binding to a target protein. rsc.orgresearchgate.net

Molecular Dynamics (MD) simulations extend these static models by simulating the movement of atoms and molecules over time. An MD simulation of the 1H-pyrazolo[3,4-c]pyridine scaffold, either in a solvent or within a protein's binding site, would provide insights into its dynamic behavior. These simulations can reveal:

Conformational Flexibility: While the core scaffold is rigid, substituents attached to it can have significant conformational freedom. MD simulations explore the accessible conformations of these side chains.

Solvation Effects: The interaction of the molecule with water or other solvents can be modeled to understand its solubility and the energetic costs of desolvation upon binding to a target.

Binding Stability: When simulated within a protein's active site, MD can assess the stability of the ligand-protein complex, revealing how interactions evolve over time and providing an estimate of binding free energy.

These simulations are computationally intensive but offer a powerful bridge between static structural models and the dynamic reality of biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. While a formal QSAR model for 1H-pyrazolo[3,4-c]pyridine derivatives is not detailed in the reviewed literature, extensive Structure-Activity Relationship (SAR) studies have been conducted, which form the basis of QSAR.

A notable example is the development of 1H-pyrazolo[3,4-c]pyridine derivatives as potent agonists for the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.govkisti.re.kr Through a ligand-based drug design approach, a lead compound was identified and subsequently optimized. The SAR exploration focused on modifications at two key positions: the left-hand aryl group (R¹) and the right-hand piperidine (B6355638) N-capping group (R²).

The investigation revealed that modifications to the R¹ aryl group significantly impacted agonist potency. Small, electron-withdrawing groups were found to be favorable. For the R² position, various substituents on the piperidine ring were explored to enhance potency and improve physicochemical properties. This systematic optimization led to the identification of a derivative with single-digit nanomolar GPR119 agonist activity. nih.gov

Table 2: Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-c]pyridine Derivatives as GPR119 Agonists Data synthesized from findings reported in literature. nih.govkisti.re.kr

Compound R¹ (Aryl Group) R² (Piperidine N-cap) Potency (EC₅₀, nM)
Lead Compound (4) 2-Fluorophenyl Pyrimidin-2-yl >1000
Derivative A 2,4-Difluorophenyl Pyrimidin-2-yl 140
Derivative B 2-Fluorophenyl 5-Methoxypyrazin-2-yl 120

| Optimized Compound (24) | 4-Cyano-2-fluorophenyl | 5-Methoxypyrazin-2-yl | 8.9 |

These SAR findings provide the essential data for building a QSAR model, which could use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to create a mathematical equation predicting the activity of new, unsynthesized derivatives.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the specific molecular interactions that drive binding affinity and selectivity. For the 1H-pyrazolo[3,4-c]pyridine derivatives developed as GPR119 agonists, a ligand-based design approach was used, suggesting the use of a pharmacophore model derived from known agonists. nih.gov

A docking study of these agonists into a homology model of the GPR119 receptor would aim to elucidate the key interactions responsible for their potent activity. The analysis of the docking poses would typically identify several types of interactions:

Hydrogen Bonds: The nitrogen atoms in the pyrazolopyridine core and the N-H group are prime candidates for forming hydrogen bonds with polar residues in the receptor's binding pocket.

Hydrophobic Interactions: The aryl group at the R¹ position and the piperidine ring at R² would likely engage in hydrophobic interactions with nonpolar residues, anchoring the ligand in the pocket.

π-π Stacking: The aromatic pyrazolopyridine core and the R¹ aryl group can form π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the target.

The SAR data aligns with this hypothetical binding mode. For example, the preference for specific substituents at the R¹ and R² positions suggests that these groups fit into well-defined sub-pockets within the GPR119 binding site, where they make specific favorable contacts. The identification of these key ligand-target interactions is fundamental for the rational, structure-based design of next-generation compounds with improved efficacy and selectivity.

Mechanistic Investigations of Biological Activities of 1h Pyrazolo 3,4 C Pyridine 3 Carbonitrile and Its Derivatives

Enzyme Inhibition Mechanisms

The 1H-pyrazolo[3,4-c]pyridine scaffold and its derivatives have been the subject of significant research due to their potential to interact with and inhibit various enzymes, leading to a range of biological activities. These interactions are often highly specific, driven by the three-dimensional structure of the compounds which allows them to fit into the active sites of target enzymes, disrupting their catalytic function.

A prominent example of enzyme inhibition by a derivative of this class is the action of Apixaban, a potent and selective inhibitor of blood coagulation Factor Xa (FXa). Apixaban contains a novel bicyclic tetrahydropyrazolopyridinone scaffold, which is a derivative of the core 1H-pyrazolo[3,4-c]pyridine structure. The development of Apixaban was a result of efforts to improve upon earlier FXa inhibitors by modifying the linker portion of the molecule to prevent potential in vivo hydrolysis. This led to the cyclization into the pyrazolopyridinone scaffold, which successfully retained potent binding to FXa.

The inhibitory mechanism of Apixaban and related compounds involves direct, competitive binding to the active site of the FXa enzyme. This binding is highly specific and reversible. By occupying the active site, the inhibitor prevents the natural substrate of FXa from binding, thereby blocking the coagulation cascade and exerting an anticoagulant effect. The efficacy of these compounds is often quantified by their inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

While specific studies on 1H-pyrazolo[3,4-c]pyridine-3-carbonitrile derivatives as kinase inhibitors are limited in the available research, the broader class of pyrazolopyridines has been extensively investigated for this activity. For instance, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

These pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of several kinases, including:

Fibroblast Growth Factor Receptors (FGFRs): These are receptor tyrosine kinases, and their dysregulation is linked to various cancers.

TANK-binding kinase 1 (TBK1): A key regulator of innate immunity, making its inhibitors potential agents for immune-related diseases and cancer.

Tropomyosin receptor kinases (TRKs): These are associated with cell proliferation and differentiation, and their overactivation can lead to cancer.

Raf Kinases: These are central components of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer.

The mechanism of kinase inhibition by these compounds typically involves competitive binding to the ATP-binding pocket of the kinase domain. By occupying this site, the pyrazolopyridine derivatives prevent the binding of ATP, the phosphate (B84403) donor for the kinase's phosphorylation activity, thereby inhibiting downstream signaling pathways. The potency of these inhibitors is often expressed as the half-maximal inhibitory concentration (IC50).

Receptor Modulation Studies

Beyond enzyme inhibition, derivatives of the pyrazolopyridine scaffold have been investigated for their ability to modulate the function of various cell surface and intracellular receptors. This modulation can be either agonistic (activating the receptor) or antagonistic (blocking the receptor), leading to a variety of physiological responses.

Direct studies on pyrazolo[3,4-c]-2,7-naphthyridine derivatives are not extensively detailed in the available literature. However, research on the closely related 2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-ones has shown that this scaffold can act as a ligand for the benzodiazepine (B76468) binding site of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.

These pyrazolo[4,3-c]pyridin-3-one derivatives have been found to exhibit functional selectivity, particularly for the α3 subtype of the GABAA receptor over the α1 subtype. This subtype selectivity is a significant area of research, as it may allow for the development of anxiolytics with a reduced side-effect profile compared to non-selective benzodiazepines. The interaction of these compounds with the GABAA receptor can modulate the influx of chloride ions in response to the binding of the neurotransmitter GABA, thereby altering neuronal excitability.

In this study, a lead compound demonstrated potent in vitro inhibitory activity against the 5-HT6 receptor. nih.gov This suggests that the pyrazolo[3,4-c]pyridine core can serve as a scaffold for developing ligands that modulate serotonergic neurotransmission. The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement and the treatment of neuropsychiatric disorders. The antagonistic effect of these compounds on the 5-HT6 receptor could have implications for conditions such as neuropathic pain. nih.gov

Cellular Pathway Modulation and Biological Efficacy

The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. Derivatives of the pyrazolopyridine scaffold have been shown to exert significant effects on cell viability and function, particularly in the context of cancer. Studies on 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines.

For example, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have shown potent anticancer activity against HeLa, MCF7, and HCT-116 cancer cell lines. nih.gov The proposed mechanism for this activity is the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. nih.gov Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequently, programmed cell death (apoptosis).

The biological efficacy of these compounds is typically assessed by their IC50 values against various cancer cell lines, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Neurotropic Activity Mechanisms (e.g., Anticonvulsant, Sedative, Anxiolytic, Antidepressive Effects)

The neurotropic potential of pyrazolopyridine derivatives has been a subject of significant research, with studies exploring their mechanisms in various models of central nervous system (CNS) disorders. The core structure is a versatile scaffold for developing agents with anticonvulsant, anxiolytic, sedative, and antidepressant properties.

Anticonvulsant Mechanisms: Derivatives of the closely related pyrano[3,4-c]pyridine scaffold have demonstrated potent anticonvulsant effects in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) seizure tests. nih.gov The primary mechanisms of action for many anticonvulsant drugs involve the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition. medscape.com For instance, some quinazolinone derivatives, which also possess anticonvulsant properties, are thought to act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site. nih.gov This suggests that a potential mechanism for pyrazolopyridine derivatives could be the enhancement of inhibitory neurotransmission mediated by GABA. nih.gov The anticonvulsant action of established drugs like carbamazepine (B1668303) and lamotrigine (B1674446) is attributed to their ability to block sodium channels during rapid, repetitive neuronal firing. medscape.com Some studies on pyrazolotriazines suggest that their activity may also involve sodium channel antagonism. scielo.org.co

Anxiolytic and Sedative Mechanisms: The anxiolytic properties of pyrazolopyridine derivatives have been evaluated using standard behavioral models in animals, such as the "open field" and "elevated plus-maze" (EPM) tests. nih.govnih.gov These studies indicate that certain compounds can produce anti-anxiety effects. nih.gov One specific derivative, 4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridin-3-one chloralhydrate (GIZh-72), has shown a distinct anxiolytic profile in both open-field and marble-burying tests. nih.gov Interestingly, its mechanism appears to be different from typical anxiolytics like benzodiazepines. GIZh-72 did not substitute for the stimulus cues of pentylenetetrazole, suggesting it does not act as a ligand for the positive modulator sites of the GABA-A receptor. nih.gov Some pyrrolo[3,4-c]pyridine derivatives have also been reported to significantly decrease locomotor activity, indicating a sedative effect. mdpi.com

Antidepressive Mechanisms: Preliminary investigations into the antidepressant potential of these compounds have utilized the "forced swimming" test (FST). nih.govnih.gov In this model, an increase in the latent time of first immobilization is indicative of an antidepressant-like effect. nih.gov Certain derivatives have exhibited some antidepressant activity in these screenings, suggesting another avenue for their neurotropic applications. nih.govnih.gov

ActivityInvestigated DerivativesProposed Mechanism / Test ModelKey Findings
AnticonvulsantPyrano[3,4-c]pyridine derivativesMaximal Electroshock (MES) & Pentylenetetrazole (PTZ) testsDemonstrated potent and wide-spectrum anticonvulsant properties. nih.gov
AnxiolyticGIZh-72 (a pyrazolo[4,3-c]pyridine derivative)Open Field, Marble Burying, Drug Discrimination testsExhibited anxiolytic effects not mediated by the GABA-A receptor's positive modulator sites. nih.gov
SedativePyrrolo[3,4-c]pyridine derivativesLocomotor activity testsSignificantly decreased locomotor activity. mdpi.com
AntidepressantPyrano[3,4-c]pyridine derivativesForced Swimming Test (FST)Increased the time to first immobilization, suggesting an antidepressant effect. nih.govnih.gov

Potential for Antitumor Mechanisms of Action

The 1H-pyrazolo[3,4-c]pyridine scaffold is structurally analogous to purine (B94841) bases like adenine, making it a "privileged scaffold" for targeting ATP-binding sites in various enzymes, particularly kinases, which are often dysregulated in cancer. semanticscholar.orgnih.gov

Kinase Inhibition: A primary antitumor mechanism for pyrazolopyridine derivatives is the inhibition of protein tyrosine kinases that are crucial for cancer cell proliferation and survival.

EGFR Inhibition: Certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.govtandfonline.com These compounds act as ATP-competitive inhibitors, showing efficacy against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). tandfonline.com Mechanistically, this inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. tandfonline.com

Bcr-Abl and ALK Inhibition: The related 1H-pyrazolo[3,4-b]pyridine core is found in inhibitors of other critical oncogenic kinases. These include compounds with strong inhibitory activity against Bcr-Abl mutants (associated with chronic myelogenous leukemia) and anaplastic lymphoma kinase (ALK) mutants like ALK-L1196M (implicated in non-small cell lung cancer). nih.govnih.gov Molecular docking studies have revealed specific hydrogen bonding and favorable interactions within the kinase domains that underpin this potent inhibition. nih.gov

Inhibition of Protein-Protein Interactions: Beyond kinase inhibition, pyrazolopyridine derivatives have been developed to disrupt key protein-protein interactions (PPIs) inside cancer cells. For example, novel spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been shown to inhibit the p53-MDM2 interaction. ekb.eg By blocking this interaction, these compounds stabilize the p53 tumor suppressor protein, leading to an increase in the levels of p53 and its downstream target p21. ekb.eg This activation of the p53 pathway ultimately induces apoptosis in cancer cells. ekb.eg

Mechanism of ActionMolecular TargetDerivative ClassTherapeutic Implication
Kinase InhibitionEGFRWT and EGFRT790M1H-Pyrazolo[3,4-d]pyrimidinesTreatment of cancers with EGFR mutations. tandfonline.com
Kinase InhibitionBcr-Abl (including T315I mutant)1H-Pyrazolo[3,4-b]pyridinesTreatment of Chronic Myelogenous Leukemia (CML). nih.gov
Kinase InhibitionALK (including L1196M mutant)1H-Pyrazolo[3,4-b]pyridinesOvercoming resistance in non-small cell lung cancer. nih.gov
PPI Inhibitionp53-MDM2 InteractionSpiro-oxindoline-pyrazolo[3,4-b]pyridinesActivation of p53 tumor suppressor pathway. ekb.eg

Antimicrobial Activity Investigations

Derivatives of the pyrazolopyridine scaffold have been evaluated for their antimicrobial properties against a range of pathogens, including bacteria and mycobacteria. bohrium.com These heterocyclic compounds are of interest in the search for new antibiotics to combat rising drug resistance. researchgate.net

Investigations have screened these compounds against various bacterial species. In one study, 1H-pyrazolo[3,4-b]pyridine derivatives were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). japsonline.com The results showed that several of the synthesized compounds exhibited moderate antibacterial activity. japsonline.com For example, against E. coli, some derivatives displayed moderate inhibition zones of 12-16 mm. japsonline.com

Other research has focused on different bacterial types, where certain 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives were found to have elevated activity towards anaerobic bacteria while showing lower activity against aerobes. bohrium.comresearchgate.net Additionally, some compounds have been tested for tuberculostatic activity against Mycobacterium tuberculosis H37Rv, though they demonstrated relatively weak effects with MIC values in the range of 22-100 µg/cm³. bohrium.comresearchgate.net The broad-spectrum screening of pyrazole (B372694) derivatives in general confirms their potential as antibacterial and antifungal agents. mdpi.com

Derivative ClassTarget OrganismActivity MeasurementResult
1H-Pyrazolo[3,4-b]pyridinesB. subtilis, S. aureus (Gram-positive)Inhibition Zone (IZ)Moderate activity (IZ: 12-14 mm) for some derivatives. japsonline.com
1H-Pyrazolo[3,4-b]pyridinesE. coli, P. aeruginosa (Gram-negative)Inhibition Zone (IZ)Moderate activity (IZ: 12-16 mm) for select compounds against E. coli. japsonline.com
1H-Pyrazolo[3,4-b]pyrazine/pyridine (B92270) derivativesAnaerobic bacteriaIn vitro susceptibility testingShowed elevated activity compared to aerobic bacteria. bohrium.comresearchgate.net
1H-Pyrazolo[3,4-b]pyrazine/pyridine derivativesMycobacterium tuberculosis H37RvMinimal Inhibitory Concentration (MIC)Weak tuberculostatic activity (MIC: 22-100 µg/cm³). bohrium.comresearchgate.net

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Activities

The systematic modification of the 1H-pyrazolo[3,4-c]pyridine scaffold has allowed for the elucidation of key structure-activity relationships (SAR), guiding the design of derivatives with enhanced potency and selectivity for specific biological targets.

For Neurotropic Activity: SAR studies have revealed that specific substitutions are crucial for anticonvulsant activity. In a series of pyranothienopiridine derivatives based on the pyrano[3,4-c]pyridine moiety, the presence of a 3,4-dichlorophenyl substituent on the thiophene (B33073) ring was found to be highly beneficial for anticonvulsant effects. nih.gov Replacing this group with others, such as carbonitrile, phenyl, or ethyl carboxylate, led to a decrease in activity. nih.gov Furthermore, physicochemical properties play a significant role; a correlation has been observed where higher lipophilicity leads to stronger anticonvulsant efficacy in certain N-(pyridine-2-yl) derivatives. nih.gov For anxiolytic activity, the structural requirements for binding to the GABA-A receptor include a hydrophobic domain, an electron donor atom, and a hydrogen bonding site, with substituents at various positions influencing potency. nih.gov

For Antitumor Activity: The antiproliferative activity of pyridine-based compounds is highly dependent on their substitution patterns. A general SAR study on pyridine derivatives found that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tends to enhance antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms or other bulky groups often results in lower activity. nih.gov In the context of specific enzyme targets, SAR is more defined. For instance, the development of GPR119 agonists from a 1H-pyrazolo[3,4-c]pyridine lead compound involved systematic modification of the aryl group at the R1 position and the piperidine (B6355638) N-capping group at the R2 position to achieve single-digit nanomolar potency. nih.gov

For Antimicrobial Activity: SAR for antimicrobial agents often focuses on optimizing substitutions to improve bacterial cell wall penetration and interaction with intracellular targets. While detailed mechanistic SAR for pyrazolopyridines is still emerging, screening of various derivatives has provided initial insights. The antibacterial effect against different strains is highly sensitive to the nature of the substituents on the pyrazolopyridine core. japsonline.com The presence and position of various functional groups can modulate the activity spectrum, determining whether a compound is more effective against Gram-positive or Gram-negative bacteria. japsonline.comnih.gov

Preclinical Research and Therapeutic Potential of 1h Pyrazolo 3,4 C Pyridine 3 Carbonitrile Derivatives

In Vitro Biological Efficacy and Selectivity Profiling

Research into the 1H-pyrazolo[3,4-c]pyridine scaffold has led to the identification of potent GPR119 agonists through ligand-based drug design. nih.gov A lead compound, designated as compound 4 in a key study, was identified, which spurred the synthesis and evaluation of a series of derivatives to explore their structure-activity relationships (SAR). nih.gov

Modifications of the aryl group at the R(1) position and the piperidine (B6355638) N-capping group at the R(2) position were systematically explored to enhance potency and efficacy. This optimization process led to the discovery of compound 24, which was identified as a highly potent GPR119 agonist with activity in the single-digit nanomolar range. nih.gov The progressive optimization of this series underscores the potential of the 1H-pyrazolo[3,4-c]pyridine core to generate compounds with high affinity for the GPR119 receptor.

While detailed selectivity profiling against a broad panel of other receptors and enzymes is not extensively reported in the available literature for this specific class of compounds, the focus on GPR119 agonism suggests a targeted mechanism of action. The potency of these derivatives highlights their potential for selective engagement of the GPR119 receptor, which is a critical aspect of modern drug discovery to minimize off-target effects.

Table 1: In Vitro GPR119 Agonist Activity of 1H-Pyrazolo[3,4-c]pyridine Derivatives Note: Specific EC50 values and efficacy data are not fully detailed in the available abstracts. The table reflects the qualitative improvements reported.

CompoundModificationsGPR119 Agonist Potency
Lead Compound 4 Initial scaffoldPotent agonist activity
Compound 24 Optimized R(1) and R(2) groupsSingle-digit nanomolar agonist

In Vivo Efficacy Studies in Relevant Disease Models for Pyrazolo[3,4-c]pyridine Derivatives

While specific in vivo efficacy studies for 1H-pyrazolo[3,4-c]pyridine derivatives are not detailed in the currently accessible literature, the demonstrated in vitro potency of these compounds as GPR119 agonists suggests their potential therapeutic utility in models of type 2 diabetes and metabolic syndrome. GPR119 agonists, in general, have been shown to exert glucose-lowering effects in animal models. researchgate.net These effects are often evaluated in oral glucose tolerance tests (OGTT) in rodents. tcgls.com

For other classes of GPR119 agonists, in vivo studies have demonstrated efficacy in murine models, with the observed pharmacology being consistent with GPR119 agonism. researchgate.net It is often confirmed through the use of GPR119 knock-out (KO) animal models, where the glucose-lowering effects are absent, thus validating the target engagement. researchgate.net Although direct evidence for the 1H-pyrazolo[3,4-c]pyridine class is pending in the literature, their potent in vitro profile makes them strong candidates for future in vivo investigations in relevant disease models.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Detailed preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for 1H-pyrazolo[3,4-c]pyridine derivatives are not extensively available in the public domain. However, for the broader class of pyrazolo[3,4-d]pyrimidine derivatives also investigated as GPR119 agonists, some compounds have been identified that combine good potency with a promising pharmacokinetic profile in mice. tcgls.com

The development of orally active drugs requires favorable absorption, distribution, metabolism, and excretion (ADME) properties. For a compound to be a viable clinical candidate, it must demonstrate adequate bioavailability and a half-life that supports a convenient dosing regimen. While the specific ADME properties of 1H-pyrazolo[3,4-c]pyridine derivatives like compound 24 have not been reported, the progression of similar heterocyclic compounds in preclinical development suggests that optimization of these properties is a key focus of the research programs. researchgate.net

Early-Stage Safety and Mechanistic Toxicology Profiling

Information regarding the early-stage safety and mechanistic toxicology of 1H-pyrazolo[3,4-c]pyridine derivatives is sparse. For the parent compound, 1H-Pyrazolo[3,4-c]pyridine, GHS hazard classifications indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. nih.gov

For derivatives developed as therapeutic agents, early safety profiling is crucial. For other GPR119 agonists, potential off-target liabilities, such as inhibition of the hERG channel, have been a consideration during lead optimization. researchgate.net Furthermore, some GPR119 agonists have been evaluated for mutagenic potential. researchgate.net While no specific toxicological studies for the 1H-pyrazolo[3,4-c]pyridine-based GPR119 agonists are reported, it is a standard part of preclinical development to assess the safety profile of lead candidates to ensure a sufficient therapeutic window. Long-term exposure to the parent compound, based on animal models, is not thought to produce chronic adverse health effects, though exposure should be minimized as a standard precaution. cymitquimica.com

Patents and Intellectual Property Landscape for 1h Pyrazolo 3,4 C Pyridine Derivatives

Analysis of Patent Trends and Novelty Claims Pertaining to the Scaffold

The patenting activity surrounding pyrazolopyridine derivatives is robust, driven by their proven success as potent inhibitors of various enzymes, particularly protein kinases. A review of the patent landscape reveals that different isomers of the pyrazolopyridine core are being explored for a wide range of therapeutic applications.

While the majority of patent filings are concentrated on the [3,4-b] isomer for its utility as kinase inhibitors in oncology, a growing number of patents are being filed for other isomers, including the [3,4-c] scaffold, indicating a diversification of research and development efforts. These patents often claim novel derivatives with specific substitution patterns that confer selectivity for new biological targets.

For instance, patents have been granted for 1H-Pyrazolo[3,4-c]pyridine derivatives as inhibitors of Factor Xa, highlighting their potential in the development of new anticoagulants for the treatment and prevention of thrombotic diseases. google.comkisti.re.kr Other filings have explored the [4,3-c] isomer as inhibitors of NADPH oxidase, targeting conditions related to oxidative stress. google.com

The novelty claims in these patents typically revolve around:

Novel Chemical Entities: The core of the intellectual property is the claim for new molecules. The novelty lies in the unique combination and positioning of various substituents around the 1H-Pyrazolo[3,4-c]pyridine core. Research demonstrates that selective functionalization at different positions (N-1, N-2, C-3, C-5, and C-7) is key to developing compounds for fragment-based drug discovery. rsc.org

Methods of Use: Patents often include claims for the use of these compounds in treating specific medical conditions. For example, a patent might claim a method of treating thrombosis by administering a therapeutically effective amount of a specific 1H-Pyrazolo[3,4-c]pyridine derivative. google.com

Pharmaceutical Compositions: Claims also cover formulations containing the novel compounds, including specific dosages, carriers, and excipients suitable for administration.

Synthetic Methods: In some cases, novel and efficient processes for synthesizing the core scaffold or its derivatives are also claimed, which can provide a significant competitive advantage.

The following interactive table provides a snapshot of the patent landscape for various pyrazolopyridine isomers, illustrating the diversity of assignees and therapeutic targets.

Patent / Application NumberScaffold IsomerTherapeutic Target / UseAssignee / Applicant
AU2015311362B2Pyrazolo[3,4-c]pyridineFactor Xa Inhibitor (Antithrombotic)Undisclosed
PL-204263-B11H-Pyrazolo[3,4-c]pyridinePharmaceutical CompositionInstytut Farmaceutyczny
US9006238B2Pyrazolo[4,3-c]pyridineNADPH Oxidase InhibitorGenkyotex
PE20091623A11H-Pyrazolo[3,4-b]pyridineRAF Kinase Inhibitor (Anticancer)Array Biopharma Inc.
EP3305073A11H-Pyrazolo[3,4-b]pyridineWnt Signaling Pathway (Anticancer)Undisclosed
WO2015164520A1Tetrahydro-pyrazolo[4,3-c]pyridineGlyT1 Inhibitor (CNS Disorders)Dart Neuroscience LLC

This data indicates a clear trend of exploring beyond the well-trodden path of [3,4-b] kinase inhibitors to unlock the therapeutic potential of other pyrazolopyridine isomers like the [3,4-c] variant for different disease areas.

Strategic Importance of Intellectual Property for Drug Discovery and Development

Intellectual property, particularly patents, forms the cornerstone of the pharmaceutical industry's business model. The development of a new drug is a long, costly, and high-risk endeavor, and a strong patent portfolio is essential to justify and protect the massive investment required.

The strategic importance of patents for companies developing 1H-Pyrazolo[3,4-c]pyridine derivatives can be summarized as follows:

Protection of Investment: The primary role of a patent is to provide a period of market exclusivity, typically 20 years from the filing date. This exclusivity allows a company to recoup the hundreds of millions, or even billions, of dollars invested in research, preclinical studies, and extensive clinical trials. fdli.org For a promising scaffold like pyrazolopyridine, which can be the basis for multiple drug candidates, securing broad patent protection is a critical first step.

Incentive for Innovation: The potential for market exclusivity serves as a powerful incentive for continued research and innovation. It encourages companies to invest in discovering novel derivatives, like those of the 1H-Pyrazolo[3,4-c]pyridine core, exploring new therapeutic applications, and improving upon existing treatments. Without patent protection, the incentive to undertake such risky research would be significantly diminished.

Securing a Competitive Advantage: A robust patent portfolio creates a significant barrier to entry for competitors. By patenting not only the final drug compound but also intermediate compounds, manufacturing processes, and different medical uses, companies can build a "patent estate" that provides multi-layered protection and prolongs their competitive advantage. biorxiv.org This prevents generic manufacturers from entering the market until the patents expire.

Attracting Investment and Facilitating Partnerships: For smaller biotech companies and research institutions, patents are crucial assets for attracting investment from venture capitalists and larger pharmaceutical partners. A strong IP position signals a protected market opportunity and is often a prerequisite for securing the funding necessary to advance a drug candidate through the costly phases of clinical development.

Generating Revenue through Licensing: A patent holder can license their technology to other companies, generating revenue through royalties and milestone payments. This can be a strategic option for companies that may not have the resources to develop and commercialize a drug themselves or to enter specific international markets.

Future Research Directions and Emerging Avenues

Development of Novel and Efficient Synthetic Routes for the 1H-Pyrazolo[3,4-c]pyridine Core

The advancement of therapeutic agents based on the 1H-pyrazolo[3,4-c]pyridine core is intrinsically linked to the availability of efficient and versatile synthetic methodologies. While existing routes have been established, future research is geared towards developing more streamlined, cost-effective, and environmentally benign processes that allow for diverse and precise functionalization of the heterocyclic system.

Key areas of development include:

C-H Activation and Functionalization: Direct C-H bond activation represents a powerful strategy for introducing molecular complexity from simple precursors, minimizing the need for pre-functionalized starting materials and reducing synthetic steps. Future work will likely focus on developing selective metal-catalyzed methods for the functionalization at various positions of the pyrazolo[3,4-c]pyridine ring system. rsc.org Recent studies on related isomers have demonstrated the feasibility of vectorial elaboration through complementary C–H activation methods, allowing for controlled growth along multiple vectors of the molecule. rsc.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. Designing novel MCRs for the one-pot synthesis of highly substituted 1H-pyrazolo[3,4-c]pyridine cores is a promising avenue for rapidly generating libraries of diverse compounds for biological screening.

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and reaction control compared to traditional batch processes. Applying flow chemistry to the synthesis of the 1H-pyrazolo[3,4-c]pyridine core could lead to higher yields, reduced reaction times, and the ability to safely perform reactions that are challenging in batch mode.

Photoredox and Electrochemical Synthesis: These emerging synthetic techniques utilize light or electricity to drive chemical reactions under mild conditions. Their application could open new pathways for the synthesis and functionalization of the pyrazolo[3,4-c]pyridine scaffold, potentially enabling transformations that are difficult to achieve with conventional thermal methods.

Table 1: Emerging Synthetic Strategies for Pyrazolopyridine Scaffolds
Synthetic StrategyDescriptionPotential AdvantagesReference Example (Related Scaffolds)
Vectorial FunctionalizationSelective elaboration of the core scaffold along multiple reaction vectors (e.g., N-1, C-3, C-5, C-7). rsc.orgPrecise control over substituent placement; mimics hit-to-lead pathways. rsc.orgrsc.orgSynthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines followed by selective cross-coupling and metalation reactions. rsc.org
[3+3] CycloadditionFormal cycloaddition reactions to construct the six-membered pyridine (B92270) ring onto a pyrazole (B372694) precursor.High efficiency and good yields under mild conditions. acs.orgCu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives. acs.org
Sequential Cascade ReactionsA multi-step reaction sequence where subsequent reactions occur without the need for isolating intermediates.Increased efficiency, reduced waste, and operational simplicity. nih.govSynthesis of pyrazolo[3,4-b]pyridine-5-carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov
Indole (B1671886) Ring OpeningA one-step method to construct the pyrazolopyridine core from indole derivatives and aminopyrazoles.Access to complex heterobiaryl structures without transition metal catalysts. researchgate.netSynthesis of heterobiaryl pyrazolo[3,4-b]pyridines from indole-3-carboxaldehyde. researchgate.net

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The structural similarity of the pyrazolopyridine nucleus to natural purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. benthamdirect.com While significant research has focused on its application in oncology and metabolic diseases, a vast landscape of potential therapeutic applications remains unexplored.

Future research should aim to:

Expand Beyond Kinase Inhibition: While kinases remain a crucial target class, efforts should be directed toward identifying novel, non-kinase targets. This includes exploring interactions with G-protein coupled receptors (GPCRs), ion channels, enzymes involved in epigenetic regulation (e.g., histone deacetylases), and proteins mediating protein-protein interactions. For instance, derivatives of the 1H-pyrazolo[3,4-c]pyridine scaffold have already been identified as potent GPR119 agonists for potential use in type 2 diabetes. nih.gov

Investigate New Therapeutic Areas: The broad bioactivity of pyrazolopyridines suggests potential applications in areas with high unmet medical needs, such as:

Neurodegenerative Diseases: Targeting kinases like GSK-3β or CDK5, or exploring effects on neuroinflammation, could yield novel treatments for Alzheimer's or Parkinson's disease.

Infectious Diseases: The purine-like core could be exploited to develop inhibitors of key enzymes in viral or bacterial replication. researchgate.net

Inflammatory and Autoimmune Disorders: Targeting signaling pathways mediated by kinases like TBK1 or JAKs could lead to new anti-inflammatory agents. nih.gov

Elucidate Mechanisms of Action: For compounds showing promising activity, detailed mechanistic studies are crucial to identify the precise molecular targets and pathways being modulated. This will not only validate the therapeutic strategy but also guide future lead optimization.

Table 2: Known Biological Targets of Various Pyrazolopyridine Isomers
Pyrazolopyridine IsomerBiological Target ClassSpecific Target ExamplePotential Therapeutic Application
1H-Pyrazolo[3,4-c]pyridineGPCRGPR119Type 2 Diabetes nih.gov
1H-Pyrazolo[3,4-b]pyridineTyrosine Kinasec-MetCancer nih.gov
1H-Pyrazolo[3,4-b]pyridineSerine/Threonine KinaseTBK1Immuno-oncology, Autoimmune Disease nih.gov
1H-Pyrazolo[3,4-b]pyridineTyrosine KinaseTRKACancer rsc.org
1H-Pyrazolo[3,4-d]pyrimidine*Tyrosine KinaseEGFRCancer nih.gov
1H-Pyrazolo[4,3-c]pyridineEnzymeCarbonic AnhydraseGlaucoma, Epilepsy mdpi.com

Note: Pyrazolo[3,4-d]pyrimidine is a related but distinct scaffold shown for target diversity.

Integration of Advanced Screening Technologies in Compound Discovery

To efficiently explore the vast chemical space of 1H-pyrazolo[3,4-c]pyridine derivatives and identify new biological targets, the integration of advanced screening technologies is essential. These platforms allow for the rapid testing of thousands to millions of compounds, significantly accelerating the initial stages of drug discovery.

Emerging avenues in this area include:

High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries against a specific biological target. Future HTS campaigns could utilize libraries of diverse 1H-pyrazolo[3,4-c]pyridines to identify initial "hits" for a wide range of targets beyond kinases.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on complex cellular phenotypes. This "phenotypic screening" approach can identify bioactive compounds without prior knowledge of the specific target, making it a powerful tool for discovering novel mechanisms of action for pyrazolo[3,4-c]pyridine derivatives.

Fragment-Based Drug Discovery (FBDD): FBDD is a strategy that screens smaller, low-complexity molecules ("fragments") that bind weakly to a target. rsc.orgrsc.org These hits are then grown or linked to produce more potent lead compounds. rsc.org The 1H-pyrazolo[3,4-c]pyridine core is an ideal starting point for FBDD, and this approach can uncover novel binding modes and lead to compounds with superior drug-like properties. rsc.orgrsc.org

DNA-Encoded Library (DEL) Technology: DEL technology involves the synthesis of massive libraries of compounds, each tagged with a unique DNA barcode. This allows for the screening of billions of molecules simultaneously against a protein target. Applying DEL technology could rapidly identify 1H-pyrazolo[3,4-c]pyridine derivatives with high affinity and specificity for previously unexplored targets.

Table 3: Comparison of Advanced Screening Technologies
TechnologyPrincipleApplication for Pyrazolo[3,4-c]pyridines
High-Throughput Screening (HTS)Automated testing of large libraries for activity against a single target.Rapidly screen diverse pyrazolopyridine libraries against new target classes.
High-Content Screening (HCS)Automated microscopy and image analysis to measure phenotypic changes in cells.Identify compounds that reverse a disease phenotype, uncovering novel mechanisms and targets.
Fragment-Based Drug Discovery (FBDD)Screening of low molecular weight fragments to identify weak binders for optimization. rsc.orgUse the core scaffold as a starting fragment to build highly potent and optimized leads. rsc.org
DNA-Encoded Library (DEL)Screening of massive libraries where each compound is tagged with a DNA barcode.Explore interactions with a vast number of proteins to find novel, high-affinity binders.

Application of Artificial Intelligence and Machine Learning in Pyrazolo[3,4-c]pyridine Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict compound properties and design novel molecules. mdpi.com The application of these computational tools to the 1H-pyrazolo[3,4-c]pyridine scaffold can significantly de-risk and accelerate the development pipeline.

Key applications include:

De Novo Drug Design: Generative AI models can design entirely new 1H-pyrazolo[3,4-c]pyridine structures that are optimized for specific properties, such as high potency against a target, good selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity of new, unsynthesized pyrazolo[3,4-c]pyridine derivatives. This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources.

ADMET and Off-Target Prediction: AI/ML algorithms can predict the pharmacokinetic and potential toxicity profiles of compounds early in the discovery process. premierscience.com This helps in identifying and eliminating molecules that are likely to fail in later stages of development due to poor drug-like properties or unforeseen side effects.

Synthetic Route Prediction: AI tools can analyze the chemical literature to propose novel and efficient synthetic routes for target molecules, aiding chemists in the practical synthesis of computationally designed compounds.

Table 4: Applications of AI/ML in Pyrazolo[3,4-c]pyridine Research
AI/ML ApplicationDescriptionImpact on Research
De Novo DesignGenerative models create novel molecular structures with desired properties. mdpi.comAccelerates the design of potent and selective lead compounds.
Predictive QSARAlgorithms predict the biological activity of virtual compounds.Prioritizes synthetic efforts on the most promising candidates.
ADMET PredictionModels forecast pharmacokinetic and toxicity properties. premierscience.comReduces late-stage attrition by identifying problematic compounds early.
Target IdentificationAI analyzes biological data to propose and validate new drug targets. premierscience.comExpands the potential therapeutic applications of the scaffold.

Q & A

Q. What are the most reliable synthetic routes for 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile?

The synthesis typically involves cyclization reactions using precursors like 2-amino-1H-pyrrole derivatives. For example, reacting 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) can yield pyrazolo-pyridine carbonitriles . Modifications to analogous compounds, such as substituting active methylene groups with electron-donating or withdrawing substituents, have also been reported to enhance yield and purity . Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography with ethyl acetate/hexane gradients .

Q. How should researchers characterize the compound to confirm structural integrity?

A multi-technique approach is critical:

  • X-ray crystallography : Resolves regioisomeric ambiguities (e.g., distinguishing [3,4-c] from [3,4-b] isomers) by analyzing bond angles and torsion angles, as demonstrated for related pyrazolo-pyridines .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify nitrile (-CN) peaks at ~110–120 ppm and confirm aromatic proton environments .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 144.13 for C7_7H4_4N4_4) .

Q. What are the optimal storage conditions to prevent degradation?

Store at 2–8°C in airtight, light-protected containers. Stability studies on similar heterocycles suggest that moisture-sensitive nitrile groups may hydrolyze over time, necessitating desiccants like silica gel .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for kinase inhibition?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like FGFR kinase. For example, pyrazolo-pyridine derivatives with fluorobenzyl substituents show enhanced selectivity due to hydrophobic interactions in kinase ATP pockets . Free energy perturbation (FEP) calculations further refine substituent effects on potency .

Q. How do researchers resolve contradictions in biological activity data across analogs?

  • Structural analogs : Compare substituent effects. For instance, fluorobenzyl groups in [3,4-b] isomers (e.g., 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile) exhibit stronger FGFR inhibition than non-fluorinated analogs .
  • Assay validation : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity. Contradictions may arise from off-target effects or solubility issues .

Q. What strategies mitigate regioisomeric impurities during synthesis?

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to resolve [3,4-c] and [3,4-b] isomers .
  • Reaction optimization : Adjust stoichiometry of reagents (e.g., sodium methoxide) to favor cyclization at the [3,4-c] position .

Q. How can structure-activity relationships (SAR) guide pharmacological applications?

  • Nitrile group : Critical for hydrogen bonding with kinase catalytic lysine residues .
  • Aryl substituents : Electron-withdrawing groups (e.g., -F) at the benzyl position enhance metabolic stability and blood-brain barrier penetration .

Methodological Notes

  • Synthetic scalability : Pilot reactions should scale linearly from mg to gram quantities, monitoring exotherms to prevent decomposition .
  • Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo testing, as nitriles may generate reactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Reactant of Route 2
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。